(2S)-N-[(2S,3R,4R)-3-Hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide
(2S)-N-[(2S,3R,4R)-3-Hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide
Brand Name:
Vulcanchem
CAS No.:
169305-69-5
VCID:
VC0070793
InChI:
InChI=1S/C42H57N9O8S/c1-25(2)34(38(55)44-23-28-16-19-30(59-8)21-32(28)52)47-39(56)35(43-22-27-14-17-29(58-7)18-15-27)36(54)31(20-26-12-10-9-11-13-26)45-40(57)37(42(3,4)5)46-33(53)24-60-41-48-49-50-51(41)6/h9-19,21,25,31,34-37,43,52,54H,20,22-24H2,1-8H3,(H,44,55)(H,45,57)(H,46,53)(H,47,56)/t31-,34-,35+,36+,37+/m0/s1
SMILES:
CC(C)C(C(=O)NCC1=C(C=C(C=C1)OC)O)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)CSC3=NN=NN3C)O)NCC4=CC=C(C=C4)OC
Molecular Formula:
C42H57N9O8S
Molecular Weight:
848 g/mol
(2S)-N-[(2S,3R,4R)-3-Hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide
CAS No.: 169305-69-5
Main Products
VCID: VC0070793
Molecular Formula: C42H57N9O8S
Molecular Weight: 848 g/mol
CAS No. | 169305-69-5 |
---|---|
Product Name | (2S)-N-[(2S,3R,4R)-3-Hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide |
Molecular Formula | C42H57N9O8S |
Molecular Weight | 848 g/mol |
IUPAC Name | (2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide |
Standard InChI | InChI=1S/C42H57N9O8S/c1-25(2)34(38(55)44-23-28-16-19-30(59-8)21-32(28)52)47-39(56)35(43-22-27-14-17-29(58-7)18-15-27)36(54)31(20-26-12-10-9-11-13-26)45-40(57)37(42(3,4)5)46-33(53)24-60-41-48-49-50-51(41)6/h9-19,21,25,31,34-37,43,52,54H,20,22-24H2,1-8H3,(H,44,55)(H,45,57)(H,46,53)(H,47,56)/t31-,34-,35+,36+,37+/m0/s1 |
Standard InChIKey | FXCOLMDDHSTZIY-RCNBIBPKSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NCC1=C(C=C(C=C1)OC)O)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)CSC3=NN=NN3C)O)NCC4=CC=C(C=C4)OC |
SMILES | CC(C)C(C(=O)NCC1=C(C=C(C=C1)OC)O)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)CSC3=NN=NN3C)O)NCC4=CC=C(C=C4)OC |
Canonical SMILES | CC(C)C(C(=O)NCC1=C(C=C(C=C1)OC)O)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)CSC3=NN=NN3C)O)NCC4=CC=C(C=C4)OC |
Synonyms | (2R,3S,4S)-N-[4-[3-hydroxy-2-(4-methoxybenzylamino)[[N-[(1-methyl-1,3, 4,5-tetrazol-2-thiaocetyl)tert.leucinyl]amino]-5-phenylpentanoyl]valin e 2-hydroxy-4-methoxy-benzylamide |
PubChem Compound | 462233 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume